![molecular formula C24H18F3N5O B10920621 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10920621.png)
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE is a complex organic compound known for its unique structural features and significant biological activities This compound is characterized by the presence of multiple functional groups, including a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under specific reaction conditionsThe final step involves the formation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .
Chemical Reactions Analysis
5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and isopropyl groups, using reagents such as halogens or alkylating agents
Scientific Research Applications
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and anticancer properties, making it a potential candidate for drug development.
Medicine: Its ability to interact with specific molecular targets has led to its investigation as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to act as a selective antagonist of estrogen receptor β, inhibiting its activity and affecting cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[5-(4-ISOPROPYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-PHENYL-1,2,4-OXADIAZOLE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol: Known for its selective estrogen receptor β antagonistic activity.
2-(1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol: Exhibits similar biological activities but differs in its chemical structure .
Properties
Molecular Formula |
C24H18F3N5O |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
3-phenyl-5-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H18F3N5O/c1-14(2)15-8-10-16(11-9-15)18-12-20(24(25,26)27)32-21(28-18)13-19(30-32)23-29-22(31-33-23)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
ZILWQDWAXZIZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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